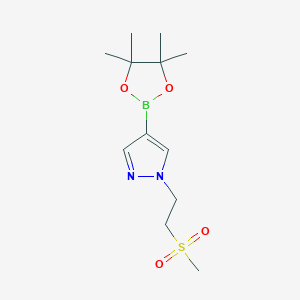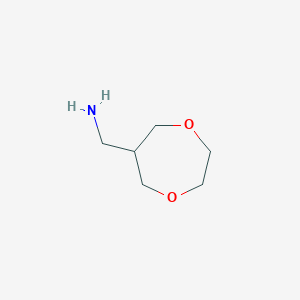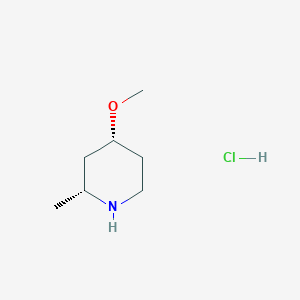
Methyl 4-amino-2-chloro-3-methoxybenzoate
概要
説明
科学的研究の応用
Synthesis Processes
Industrial Synthesis of Metoclopramide : Methyl 4-amino-2-chloro-3-methoxybenzoate is an intermediate in the synthesis of metoclopramide, an antiemetic medication. The synthesis involves methylation, chlorination, and condensation processes (Murakami, Inukai, Koda, & Nakano, 1971).
Antibacterial Activity Research : New esters of 4-amino-5-chloro-2-methoxybenzoic acid were synthesized and found to be potent agonists for 5-HT4 receptors, with potential antibacterial activities (Yang, Soulier, Sicsic, Mathé-Allainmat, Brémont, Croci, Cardamone, Aureggi, & Langlois, 1997).
Chemical Properties and Analyses
Investigation of Chemical Properties : A study analyzed the interactions of substrates with a 4-methoxybenzoate O-demethylating enzyme system. This research is crucial in understanding the chemical properties and reactions of related compounds (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
New Derivatives Research : Two new compounds, including methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, were isolated from a marine endophytic fungus, highlighting the exploration of new derivatives and their potential applications (Xia, Li, Li, Shao, Zhang, Zhang, Liu, Lin, Liu, & She, 2011).
Applications in Drug Synthesis
Amisulpride Intermediate Synthesis : The compound is used in synthesizing intermediates of amisulpride, an antipsychotic medication, through a series of chemical reactions and modifications (Wang Yu, 2008).
Metabolite Analysis : The synthesis and detection of a metoclopramide metabolite involving 4-amino-5-chloro-2-methoxybenzoic acid were conducted, indicating the importance of this compound in metabolite analysis and drug metabolism studies (Maurich, De Amici, & De Micheli, 1994).
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Methyl 4-amino-2-chloro-3-methoxybenzoate plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and fine chemicals . It interacts with various enzymes and proteins, influencing their activity. For instance, it may act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. Additionally, it can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their conformation and function.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For example, it may inhibit or activate specific kinases, leading to changes in phosphorylation states of target proteins. This compound can also impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby altering the transcriptional landscape of the cell. Furthermore, it can affect cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolite levels and fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, affecting downstream biochemical pathways. Additionally, it can influence gene expression by interacting with DNA or chromatin-modifying proteins, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression, enzyme activity, and metabolic fluxes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular stress, apoptosis, or necrosis. These effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. Additionally, it may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can vary depending on factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or chromatin-modifying proteins, influencing gene expression. Alternatively, it may be directed to the mitochondria, where it can affect mitochondrial function and metabolism .
特性
IUPAC Name |
methyl 4-amino-2-chloro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-6(11)4-3-5(7(8)10)9(12)14-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTIERNWIIJBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1433342.png)












![Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1433361.png)
